N-(2-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

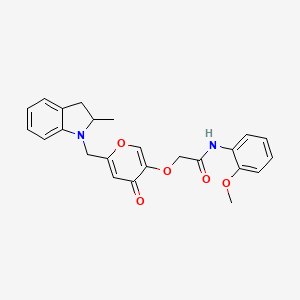

N-(2-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic framework. Its structure integrates a 4-oxo-4H-pyran core substituted with a 2-methylindolin-1-ylmethyl group at position 6 and an acetamide-linked 2-methoxyphenyl moiety at position 2.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-16-11-17-7-3-5-9-20(17)26(16)13-18-12-21(27)23(14-30-18)31-15-24(28)25-19-8-4-6-10-22(19)29-2/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECGLTFLQZNJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, identified by its CAS number 898440-88-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 420.5 g/mol. Its structure includes a methoxyphenyl group and an indoline moiety linked through an acetamide group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 898440-88-5 |

| Molecular Formula | C24H24N2O5 |

| Molecular Weight | 420.5 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related structures possess potent antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus .

In vitro assays have determined the Minimum Inhibitory Concentration (MIC) for these compounds, revealing that modifications in the side chains can enhance their efficacy against microbial pathogens .

Anti-inflammatory Activity

Compounds with a similar scaffold have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

In a study examining phenoxy-N-aroylacetamides, derivatives were shown to reduce inflammation markers significantly in animal models of acute inflammation . This suggests that this compound may similarly modulate inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. The presence of the indoline moiety is particularly noteworthy as it has been associated with enhanced cytotoxicity against several cancer cell lines .

For instance, compounds related to this structure have been tested against breast cancer and leukemia cell lines, demonstrating significant reductions in cell viability at micromolar concentrations . The mechanism is thought to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of pyranones showed promising results against M. tuberculosis, highlighting the importance of structural modifications in enhancing antimicrobial activity .

- Inflammation Model : In a rat model of paw edema, phenoxyacetamides demonstrated significant reductions in swelling and pain, indicating their potential as anti-inflammatory agents .

- Cancer Cell Studies : Research involving indoline derivatives indicated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Scientific Research Applications

Research has indicated that N-(2-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exhibits promising biological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess significant anti-lipid peroxidation activity, which can be beneficial in preventing oxidative stress-related damage in biological systems .

- Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes, such as lipoxygenase, which is involved in inflammatory processes. This property could make it a candidate for therapeutic applications in conditions like asthma and arthritis .

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigation into its efficacy in models of neurodegenerative diseases is warranted .

Case Studies

Several studies have investigated the applications and effects of this compound:

- Study on Lipid Peroxidation : A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant antioxidant activity against lipid peroxidation, suggesting potential use in formulations aimed at reducing oxidative damage .

- Inhibition of Lipoxygenase : Research highlighted in various journals indicates that compounds with similar structures can inhibit lipoxygenase, leading to reduced inflammatory responses in vitro .

- Neuroprotective Research : Investigations into neuroprotective properties have shown that compounds like N-(2-methoxyphenyl)-2-acetamides can enhance neuronal survival under stress conditions, indicating their potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives are highlighted below, with key distinctions in substituents and biological relevance:

Table 1: Structural Comparison with Acetamide Analogs

Key Observations :

Core Heterocycles: The target compound’s 4-oxo-4H-pyran core contrasts with the thieno-/benzothieno-pyrimidine systems in and . Pyran derivatives are associated with antioxidant and anti-inflammatory activities, while thienopyrimidines are linked to kinase inhibition . The indoline substituent in the target compound is unique among the listed analogs.

Substituent Effects: The 2-methoxyphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 4-nitrophenyl () or chloro-methoxyphenyl () groups, which are electron-withdrawing and may limit bioavailability .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the pyran ring, akin to the methods described for ’s triazole- and pyridinone-based acetamides (72–65% yields, characterized via ¹H/¹³C NMR) .

Research Findings and Limitations

- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. However, analogs like the thienopyrimidine derivative () show IC₅₀ values in the nanomolar range against cancer cell lines, suggesting a benchmark for future studies .

- Structural Characterization : Techniques such as X-ray crystallography (via SHELX programs, ) and NMR () are critical for confirming the stereochemistry and purity of such complex molecules .

- Comparative studies with ’s sulfonamide derivatives (known for improved pharmacokinetics) could address these gaps .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:

The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

Substitution Reaction : Reacting a pyran-4-one derivative with a substituted indoline under alkaline conditions to introduce the 2-methylindolin-1-ylmethyl group.

Condensation : Coupling the intermediate with 2-methoxyphenylacetamide using a condensing agent (e.g., DCC or EDCI) under mild acidic conditions.

Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate/hexane) ensure purity .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted starting materials .

Basic: How can the purity and structural integrity of this compound be verified?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, characteristic peaks include aromatic protons (δ 6.8–7.8 ppm) and acetamide carbonyl signals (δ ~168 ppm) .

- HPLC-MS : High-resolution mass spectrometry to validate molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water).

- Melting Point Analysis : Consistency with literature values ensures crystalline purity .

Advanced: How can reaction yields be optimized for complex heterocyclic acetamide derivatives?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates .

- Flow Chemistry : Continuous reactors reduce side reactions and improve scalability for multi-step syntheses .

- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Address discrepancies through:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ measurements under identical pH/temperature) .

- Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may influence activity .

- Dose-Response Validation : Reproduce studies across independent labs to confirm dose-dependent effects .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., kinase domains). Focus on hydrogen bonding with the acetamide moiety and π-π stacking of the pyran ring .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over time, highlighting stability of ligand-protein complexes .

- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

- Bioisosteric Replacement : Substitute the 2-methoxyphenyl group with trifluoromethyl or sulfonamide groups to improve metabolic stability .

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce lipophilicity and enhance solubility .

- ProDrug Strategies : Mask the acetamide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .

Basic: What safety precautions are required during synthesis?

Answer:

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .

- PPE : Gloves and goggles to prevent skin/eye contact with irritants like acetyl chloride .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to analyze regioselectivity in substitution reactions?

Answer:

- Isotopic Labeling : Track substituent placement using deuterated reagents and analyze via mass spectrometry .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemical outcomes .

- Kinetic Studies : Compare reaction rates under varying temperatures to identify favored pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.